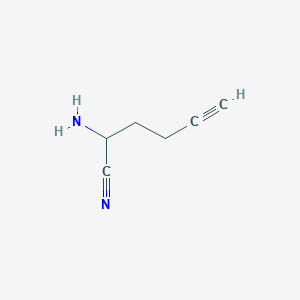
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is a complex organic compound known for its unique structure and properties. This compound is often used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves multiple steps. The process typically starts with the preparation of nonadecanedioic acid, which is then reacted with 3-(dimethylamino)propylamine to form the amide intermediate. This intermediate is further reacted with 2-hexyldecanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the product .
化学反応の分析
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and cellular processes involving lipids.
Medicine: Utilized in the development of lipid-based drug delivery systems, particularly for mRNA and siRNA delivery.
Industry: Applied in the formulation of cosmetics and personal care products due to its unique properties.
作用機序
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, enhancing the delivery of therapeutic agents like mRNA and siRNA into cells. This process involves the formation of lipid nanoparticles that encapsulate the therapeutic agents, protecting them from degradation and facilitating their uptake by target cells .
類似化合物との比較
Similar Compounds
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-hexyloctyl) ester
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is unique due to its specific structure, which allows for efficient integration into lipid bilayers and effective delivery of therapeutic agents. Its ionizable cationic nature enhances its ability to form stable lipid nanoparticles, making it a valuable compound in the field of drug delivery .
特性
分子式 |
C65H128N2O5 |
|---|---|
分子量 |
1017.7 g/mol |
IUPAC名 |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyldecanoyloxy)nonadecyl] 2-hexyldecanoate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-32-41-51-60(49-39-21-16-11-4)64(69)71-58-46-37-30-26-28-34-43-53-62(67(57-48-56-66(6)7)63(68)55-45-36-25-20-15-10-3)54-44-35-29-27-31-38-47-59-72-65(70)61(50-40-22-17-12-5)52-42-33-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
InChIキー |
JFWPLPZKEKVHHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCC(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)
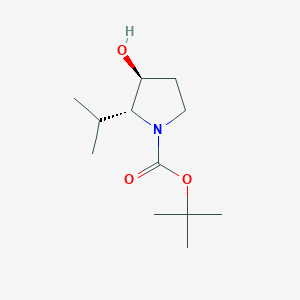
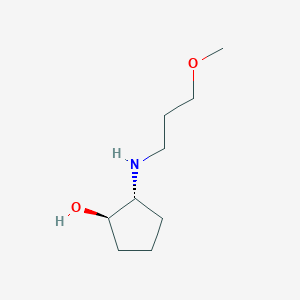
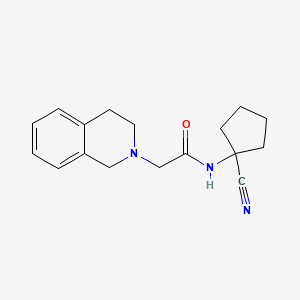
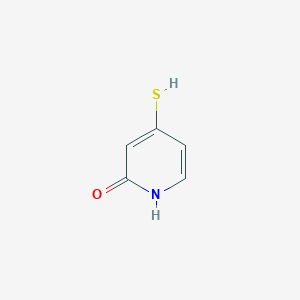
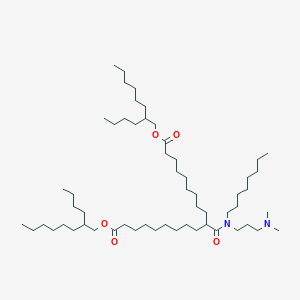
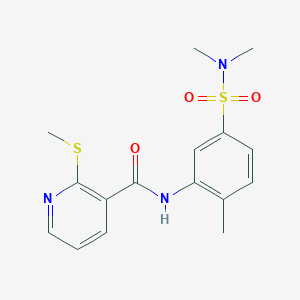
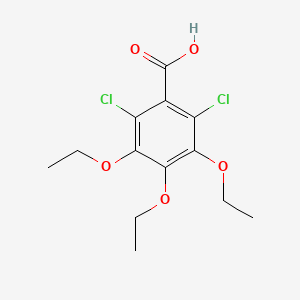

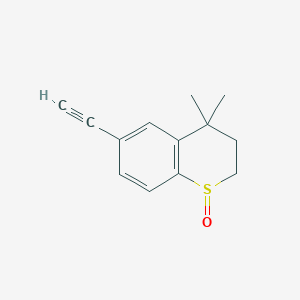
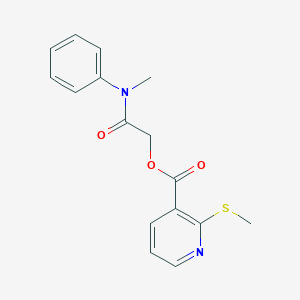
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)
![4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B13351097.png)
